molecular formula C13H20N4O4S B13879983 4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide

4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide

Cat. No.: B13879983
M. Wt: 328.39 g/mol
InChI Key: JKCZLPQATPBKBL-UHFFFAOYSA-N
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Description

4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a nitro group, and a sulfonamide group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the nitration of benzenesulfonamide followed by the introduction of the piperidine moiety through a series of substitution reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline
  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 2-(1-Methylpiperidin-4-yl)ethanamine

Uniqueness

4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its nitro and sulfonamide groups make it particularly versatile for various chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C13H20N4O4S

Molecular Weight

328.39 g/mol

IUPAC Name

4-[(1-methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H20N4O4S/c1-16-6-4-10(5-7-16)9-15-12-3-2-11(22(14,20)21)8-13(12)17(18)19/h2-3,8,10,15H,4-7,9H2,1H3,(H2,14,20,21)

InChI Key

JKCZLPQATPBKBL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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